Neurotensin (1-8)

Descripción

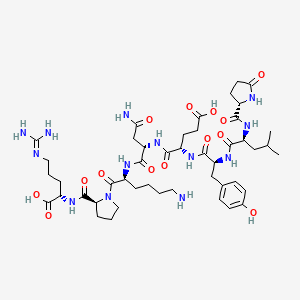

Structure

2D Structure

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-4-amino-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H71N13O14/c1-24(2)21-31(56-38(65)27-14-16-36(62)52-27)40(67)57-32(22-25-10-12-26(60)13-11-25)41(68)53-28(15-17-37(63)64)39(66)58-33(23-35(48)61)42(69)54-29(7-3-4-18-47)44(71)59-20-6-9-34(59)43(70)55-30(45(72)73)8-5-19-51-46(49)50/h10-13,24,27-34,60H,3-9,14-23,47H2,1-2H3,(H2,48,61)(H,52,62)(H,53,68)(H,54,69)(H,55,70)(H,56,65)(H,57,67)(H,58,66)(H,63,64)(H,72,73)(H4,49,50,51)/t27-,28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJPYPJIAUOEHJV-LGYYRGKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H71N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10230775 | |

| Record name | Neurotensin (1-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1030.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80887-44-1 | |

| Record name | Neurotensin (1-8) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080887441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neurotensin (1-8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10230775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Neurotensin (1-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Neurotensin (1-8) (NT(1-8)), the N-terminal fragment of the tridecapeptide neurotensin. This document details the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification by High-Performance Liquid Chromatography (HPLC), and characterization using Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, it outlines the known signaling pathways of neurotensin receptors, which are the primary targets of the full-length neurotensin peptide.

Introduction to Neurotensin (1-8)

Neurotensin is a neuropeptide involved in a variety of physiological processes in the central nervous and gastrointestinal systems.[1] It is metabolized in vivo into smaller fragments, including the N-terminal fragment Neurotensin (1-8), which has the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg. This fragment has been shown to possess biological activity, though its specific roles and receptor interactions are less characterized than the C-terminal active fragment, NT(8-13).[2] Understanding the synthesis and physicochemical properties of NT(1-8) is crucial for investigating its potential physiological functions and for its use as a standard in metabolic studies.

Synthesis of Neurotensin (1-8)

The synthesis of NT(1-8) is most effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The presence of a pyroglutamic acid (pGlu) residue at the N-terminus requires a specific strategy, which involves either the direct coupling of Fmoc-pGlu-OH in the final step or the cyclization of an N-terminal glutamine residue.[3]

Experimental Protocol: Fmoc-SPPS of Neurotensin (1-8)

This protocol outlines the manual synthesis of NT(1-8) on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

-

Rink Amide resin (100-200 mesh)

-

Fmoc-protected amino acids: Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Leu-OH, Fmoc-pGlu-OH

-

Coupling reagents: HCTU (or HBTU/HATU)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Methanol (MeOH)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Activate the first C-terminal amino acid, Fmoc-Arg(Pbf)-OH (3 equivalents), with HCTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

-

Wash the resin with DMF and DCM.

-

-

Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence: Pro, Lys(Boc), Asn(Trt), Glu(OtBu), Tyr(tBu), and Leu.

-

N-terminal Capping with Pyroglutamic Acid: After the final Fmoc deprotection of the N-terminal Leu residue, couple Fmoc-pGlu-OH using the same activation and coupling procedure.[3]

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal pGlu residue.

-

Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and MeOH, and then dry it under vacuum.

-

Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide pellet under vacuum.

Synthesis Workflow Diagram

References

The Enigmatic N-Terminus: A Technical Guide to the Biological Activity of Neurotensin Fragments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT), a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH, is a pleiotropic neuromodulator in the central nervous system and a hormone in the periphery. While the C-terminal hexapeptide, NT(8-13), has long been considered the primary determinant of its biological activity, a growing body of evidence suggests that N-terminal fragments of neurotensin are not mere inactive metabolites but possess distinct biological functions. This technical guide provides a comprehensive overview of the current understanding of the biological activity of N-terminal neurotensin fragments, with a focus on quantitative data, experimental methodologies, and signaling pathways.

Data Presentation: Biological Activities of N-Terminal Neurotensin Fragments

The biological activities of N-terminal neurotensin fragments are varied, though quantitative data on their receptor binding affinities remain sparse in the literature. The following tables summarize the known biological effects and compare them, where possible, to the full-length peptide and its C-terminal fragments.

Table 1: Cytoprotective and Neuronal Effects of Neurotensin and its Fragments

| Fragment | Biological Effect | System/Assay | Quantitative Data (ED50) | Reference |

| NT(1-13) | Cytoprotection (anti-ulcer) | Cold-restraint stress in rats | 16.2 nmol (intracisternal) | [1] |

| NT(1-10) | Cytoprotection (anti-ulcer) | Cold-restraint stress in rats | 19.9 nmol (intracisternal) | [1] |

| NT(1-8) | Cytoprotection (anti-ulcer) | Cold-restraint stress in rats | 17.8 nmol (intracisternal) | [1] |

| NT(1-6) | No cytoprotective effect | Cold-restraint stress in rats | Ineffective | [1] |

| NT(8-13) | No cytoprotective effect | Cold-restraint stress in rats | Ineffective | [1] |

| NT(1-6) | Enhanced basal dopamine release | Cat striatum slices | Effective at 10⁻⁶ M | |

| NT(1-6) | No effect on electrically evoked dopamine release | Cat striatum slices | Ineffective | |

| NT(8-13) | Enhanced basal and electrically evoked dopamine release | Cat striatum slices | Fully active | |

| NT(1-8) | No excitatory effect on hypothalamic neurons | In vitro electrophysiology | Ineffective up to 1 mM | |

| NT(8-13) | Excitatory effect on hypothalamic neurons | In vitro electrophysiology | Active, but less potent than NT(1-13) |

Table 2: Effects of N-Terminal Neurotensin Fragments on Secretion

| Fragment | Biological Effect | System/Assay | Observations | Reference |

| NT(1-11) | Stimulation of pancreatic amylase secretion | Dispersed rat pancreatic acini | Effective at 10⁻¹¹ M | |

| NT(1-8) | Stimulation of pancreatic amylase secretion | Dispersed rat pancreatic acini | Effective at 10⁻¹¹ M | |

| NT(1-13) | Stimulation of pancreatic secretion (volume, bicarbonate, protein) | In vivo, human | Dose-dependent stimulation | |

| NT(1-11) | Inhibition of cortisol secretion | Human adrenocortical cells | Suggests a novel, non-classical receptor | |

| NT(1-8) | Co-elutes with the majority of immunoreactive neurotensin in plasma from a patient with an NT-secreting tumor. | Human plasma chromatography | Predominant N-terminal fragment detected. |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of neurotensin fragments.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of neurotensin fragments for their receptors.

Objective: To quantify the binding of N-terminal neurotensin fragments to neurotensin receptors (NTR1, NTR2, NTR3/Sortilin).

Materials:

-

Cell membranes prepared from cells expressing the neurotensin receptor of interest.

-

Radiolabeled ligand (e.g., [³H]Neurotensin).

-

Unlabeled N-terminal neurotensin fragments (competitors).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.

-

Incubation: In a multi-well plate, incubate a fixed concentration of radiolabeled neurotensin with varying concentrations of the unlabeled N-terminal fragment in the presence of the prepared cell membranes.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the fragment that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of neurotensin fragments to stimulate intracellular calcium release, a hallmark of Gq protein-coupled receptor activation.

Objective: To assess the agonist activity of N-terminal neurotensin fragments at neurotensin receptors by measuring changes in intracellular calcium concentration.

Materials:

-

Cells expressing the neurotensin receptor of interest.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

-

N-terminal neurotensin fragments.

-

Fluorescence plate reader with an injection system.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Incubate the cells with the calcium-sensitive fluorescent dye in the assay buffer.

-

Washing: Gently wash the cells to remove excess dye.

-

Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.

-

Stimulation: Inject the N-terminal neurotensin fragment into the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak response or the area under the curve to quantify the agonist effect.

Inositol Phosphate Accumulation Assay

This assay directly measures the product of phospholipase C activation, providing a downstream measure of Gq protein coupling.

Objective: To determine if N-terminal neurotensin fragments stimulate the production of inositol phosphates through Gq-coupled neurotensin receptors.

Materials:

-

Cells expressing the neurotensin receptor of interest.

-

[³H]myo-inositol.

-

Assay medium (e.g., inositol-free DMEM).

-

Lithium chloride (LiCl) solution.

-

N-terminal neurotensin fragments.

-

Anion exchange chromatography columns.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling: Incubate the cells with [³H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubation: Wash the cells and pre-incubate them with assay medium containing LiCl. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.

-

Stimulation: Add the N-terminal neurotensin fragments to the cells and incubate for a defined period.

-

Extraction: Terminate the reaction and extract the inositol phosphates from the cells.

-

Separation: Separate the different inositol phosphate species (IP1, IP2, IP3) using anion exchange chromatography.

-

Quantification: Measure the radioactivity of each fraction using a scintillation counter.

-

Data Analysis: Express the results as the amount of radioactivity in the inositol phosphate fractions relative to the total radioactivity incorporated into the cells.

Signaling Pathways and Experimental Workflows

The signaling pathways of neurotensin have been primarily characterized for the full-length peptide and its C-terminal fragments, which predominantly act through the high-affinity neurotensin receptor 1 (NTR1). The specific signaling mechanisms of N-terminal fragments are less understood and may involve novel receptor subtypes.

Established Neurotensin Receptor Signaling Pathways

Generalized Experimental Workflow for Assessing N-Terminal Fragment Activity

Conclusion and Future Directions

The N-terminal fragments of neurotensin are emerging as biologically active peptides with functions that are distinct from the well-characterized C-terminal region. While current research has identified roles in cytoprotection, pancreatic secretion, and dopamine release, the field is hampered by a lack of comprehensive quantitative data on receptor binding and a detailed understanding of their specific signaling mechanisms. Future research should focus on:

-

Systematic Receptor Binding Studies: A comprehensive analysis of the binding affinities of a range of N-terminal fragments for NTR1, NTR2, and NTR3/sortilin is crucial to identify their primary molecular targets.

-

Elucidation of Signaling Pathways: Investigating the G-protein coupling and second messenger systems activated by N-terminal fragments will be key to understanding their mechanisms of action.

-

Identification of Novel Receptors: The observation that some effects of N-terminal fragments may be mediated by non-classical neurotensin receptors warrants further investigation to identify and characterize these novel targets.

A deeper understanding of the biological roles of N-terminal neurotensin fragments will not only provide a more complete picture of the neurotensinergic system but may also open up new avenues for the development of novel therapeutics targeting a range of physiological and pathological processes.

References

The Discovery and History of Neurotensin (1-8): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT), a 13-amino acid neuropeptide, was first isolated in 1973 by Carraway and Leeman from bovine hypothalami. It is recognized for its diverse physiological roles, acting as a neurotransmitter or neuromodulator in the central nervous system and as a local hormone in the periphery. The full peptide, NT(1-13), undergoes rapid enzymatic degradation in vivo, leading to the formation of various fragments. Among these, the N-terminal fragment, neurotensin (1-8) (NT(1-8)), has been identified as a major and significantly more stable metabolite. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies used to characterize NT(1-8), with a focus on its metabolic pathway and biological significance.

The Discovery and Metabolic Fate of Neurotensin (1-8)

The journey to understanding NT(1-8) began with investigations into the metabolic breakdown of its parent peptide, neurotensin. Early studies in the late 1970s and early 1980s by researchers including Carraway and Leeman were pivotal in elucidating the degradation pathways of neurotensin. These studies revealed that NT(1-13) has a very short half-life in circulation, being rapidly cleaved by various peptidases.

It was discovered that the primary biological activity of neurotensin resides in its C-terminal fragment, particularly NT(8-13), which binds with high affinity to neurotensin receptors (NTSR1 and NTSR2) to elicit physiological effects. In contrast, the N-terminal fragment NT(1-8) was identified as a major, stable metabolite that is largely considered to be biologically inactive in most classical neurotensin bioassays.[1] However, some studies have suggested potential cytoprotective effects of NT(1-8) under certain conditions.[2] The enzymatic cleavage of neurotensin primarily occurs at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 bonds, leading to the formation of NT(1-8) and other fragments.[3]

Key Researchers and Timeline

-

1973: Carraway and Leeman isolate and characterize neurotensin (NT(1-13)) from bovine hypothalami.

-

Late 1970s - Early 1980s: Investigations into the metabolism of neurotensin lead to the identification of its fragments, including the stable N-terminal metabolite NT(1-8).[4][5]

-

1982: A study by Aronin et al. details the clearance and metabolism of intravenously administered neurotensin in rats, identifying NT(1-8) as a major, slowly cleared fragment.

-

Subsequent research: Numerous studies have further characterized the enzymes responsible for neurotensin degradation and have largely confirmed the biological inactivity of NT(1-8) in receptor binding and classical central nervous system effects.

Quantitative Data on Neurotensin and NT(1-8) Metabolism

The following tables summarize key quantitative data from various studies on the metabolism of neurotensin and its fragment, NT(1-8).

| Peptide | Half-life (t½) | Species | Method | Reference |

| Neurotensin (1-13) | ~0.55 - 1.7 min | Rat, Human | RIA (C-terminal antibody) | |

| Neurotensin (1-13) | ~5.0 min | Rat | RIA (N-terminal antibody) | |

| Neurotensin (1-8) | ~8.3 - 9.0 min | Human, Rat | RIA (N-terminal antibody) |

Table 1: Comparative Half-life of Neurotensin (1-13) and Neurotensin (1-8).

| Fragment | Binding Affinity (Ki) | Receptor | Comments | Reference |

| Neurotensin (1-8) | Not typically reported/very low | NTSR1, NTSR2 | Generally considered inactive in receptor binding assays. | |

| Neurotensin (8-13) | Sub-nanomolar to low nanomolar | NTSR1, NTSR2 | The primary biologically active fragment. |

Table 2: Receptor Binding Affinity of Neurotensin Fragments.

Experimental Protocols

The identification and characterization of NT(1-8) relied on several key experimental techniques. Below are detailed methodologies based on early, foundational studies.

Radioimmunoassay (RIA) for Neurotensin and its Fragments

Radioimmunoassay was a crucial technique for quantifying the levels of neurotensin and its metabolites in biological samples.

Objective: To measure the concentration of immunoreactive neurotensin using antibodies with specificity for different regions of the peptide.

Methodology:

-

Antisera Production: Rabbits were immunized with synthetic neurotensin conjugated to a carrier protein (e.g., bovine serum albumin) to generate polyclonal antibodies. Antisera with high avidity and specificity for either the N-terminal or C-terminal region of neurotensin were selected.

-

Radiolabeling: Synthetic neurotensin was radiolabeled with Iodine-125 (¹²⁵I) using the chloramine-T method. The labeled peptide was purified to ensure high specific activity.

-

Assay Procedure:

-

A standard curve was prepared using known concentrations of unlabeled synthetic neurotensin or its fragments (e.g., NT(1-8)).

-

Samples (e.g., plasma extracts) and standards were incubated with a fixed amount of the specific antiserum and a tracer amount of ¹²⁵I-labeled neurotensin.

-

During incubation, the unlabeled peptide in the sample/standard and the labeled peptide competed for binding to the antibody.

-

The antibody-bound fraction was separated from the free fraction (e.g., by precipitation with a second antibody or charcoal).

-

The radioactivity of the bound fraction was measured using a gamma counter.

-

-

Data Analysis: The concentration of immunoreactive neurotensin in the samples was determined by comparing the degree of inhibition of binding of the radiolabeled peptide with the standard curve. By using N-terminal and C-terminal specific antibodies, the relative concentrations of the intact peptide and its fragments could be estimated.

High-Performance Liquid Chromatography (HPLC) for Fragment Separation

HPLC was employed to separate and identify the different metabolic fragments of neurotensin.

Objective: To chromatographically resolve neurotensin and its metabolites from biological samples.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma) were deproteinized, typically with acid or organic solvents, and the supernatant was extracted and concentrated.

-

Chromatographic System:

-

Column: A reverse-phase column (e.g., C18) was commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., containing trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) was employed to elute the peptides.

-

Detection: The eluted peptides were detected by their UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm) or by electrochemical detection.

-

-

Fragment Identification: The retention times of the peaks in the sample chromatogram were compared to those of synthetic standards of neurotensin and its fragments (including NT(1-8), NT(1-11), and NT(8-13)) to identify the metabolites present in the sample.

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic degradation of neurotensin and a general workflow for its analysis.

Caption: Metabolic pathway of neurotensin (1-13) degradation.

Caption: General experimental workflow for NT(1-8) analysis.

Signaling Pathways

The biological effects of neurotensin are primarily mediated by the binding of its C-terminal region to NTSR1 and NTSR2. As NT(1-8) lacks this C-terminal active domain and has been shown to have negligible binding affinity for these receptors, there is no established signaling pathway specifically for NT(1-8). The inactivity of NT(1-8) in this regard is a key aspect of its biological profile.

Conclusion

The discovery of neurotensin (1-8) as a major, stable metabolite of neurotensin was a critical step in understanding the in vivo pharmacology of this important neuropeptide. While the C-terminal fragments of neurotensin are responsible for its diverse biological activities, the N-terminal fragment, NT(1-8), is largely considered biologically inactive. The experimental methodologies of radioimmunoassay and high-performance liquid chromatography were instrumental in its identification and characterization. This technical guide provides a foundational understanding of the history, metabolism, and analytical approaches related to NT(1-8), offering valuable insights for researchers in neuropeptide pharmacology and drug development.

References

- 1. Structure-activity studies with carboxy- and amino-terminal fragments of neurotensin on hypothalamic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evidence for biological activity of two N-terminal fragments of neurotensin, neurotensin1-8 and neurotensin1-10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia [frontiersin.org]

- 4. The stability and metabolism of intravenously administered neurotensin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotensin: discovery, isolation, characterization, synthesis and possible physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Primary Sequence of Human Neurotensin (1-8)

This document provides a comprehensive technical overview of the human Neurotensin fragment (1-8), focusing on its primary sequence, biochemical properties, associated signaling pathways, and the experimental protocols used for its characterization.

Primary Sequence and Biochemical Properties

Human Neurotensin (NT) is a 13-amino acid neuropeptide.[1][2] The N-terminal fragment, Neurotensin (1-8), is an eight-amino-acid peptide derived from the full-length neurotensin.[3] While the C-terminal region of neurotensin is primarily responsible for its biological activity, the N-terminal portion is understood to have a modulatory role.[2]

The primary sequence of human Neurotensin (1-8) is: pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg [3]

Table 1: Biochemical Properties of Human Neurotensin (1-8)

| Property | Value | Source |

| Molecular Formula | C46H71N13O14 | |

| Molecular Weight | 1030.1 g/mol | |

| Canonical SMILES | CCC(C)C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N1CCC[C@H]1C(=O)N--INVALID-LINK--N)C(=O)O)CCCCN)CC(=O)N)CCC(=O)O)CC2=CC=C(C=C2)O">C@HNC(=O)[C@@H]3CCC(=O)N3 | |

| Description | An 8-amino acid peptide fragment of neurotensin that functions as a human metabolite. |

Signaling Pathways

Neurotensin exerts its physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the high-affinity Neurotensin receptor 1 (NTSR1). The binding of Neurotensin and its active fragments to NTSR1 initiates a cascade of intracellular signaling events.

Upon agonist binding, NTSR1 couples to several G protein subtypes, including Gαq, Gαi1, GαoA, and Gα13. This coupling triggers downstream effector systems:

-

Gαq Pathway: Activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Gαi/o Pathway: Coupling to the pertussis toxin (PTX)-sensitive Gαi/o proteins can modulate adenylyl cyclase activity and influence ion channel function.

-

ERK1/2 Activation: Full activation of the ERK1/2 (also known as p42/p44 MAPK) pathway is complex and requires signaling through both the Gq-PLC-PKC pathway and a PTX-sensitive Gi/o-c-Src signaling pathway.

-

β-Arrestin Recruitment: Following activation, NTSR1 is phosphorylated, leading to the recruitment of β-arrestins 1 and 2. This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling.

Experimental Protocols

The study of Neurotensin (1-8) and related peptides involves a variety of sophisticated experimental techniques, from chemical synthesis to functional cellular assays.

Peptide Synthesis and Purification

-

Methodology: Solid-Phase Peptide Synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is standard.

-

Resin: The synthesis begins with an amino acid (e.g., Leu) attached to a solid support (e.g., Wang resin).

-

Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a piperidine solution.

-

Coupling: The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus of the growing peptide chain.

-

Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

Characterization: The purity and molecular mass of the final peptide are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).

Receptor Binding Assays

These assays quantify the affinity of a ligand for its receptor.

-

Methodology: Competition binding assays are commonly used.

-

Preparation: Membranes are prepared from cells expressing the receptor of interest (e.g., HT-29 cells, which endogenously express NTSR1).

-

Incubation: A fixed concentration of a labeled ligand (e.g., radiolabeled [3H]NT or fluorescently-labeled FAM-NT(8-13)) is incubated with the receptor preparation.

-

Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (the "competitor," e.g., NT(1-8)).

-

Equilibrium: The mixture is incubated (e.g., for 1 hour at room temperature) to allow the binding to reach equilibrium.

-

Separation & Detection: Bound and free labeled ligand are separated (e.g., by filtration or washing). The amount of bound label is quantified using a suitable detector (e.g., a scintillation counter for radiolabels or a flow cytometer for fluorescent labels).

-

Analysis: The data are analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand (IC50). This value can be converted to an inhibition constant (Ki).

-

Functional Assays

Functional assays measure the cellular response following receptor activation.

-

Calcium Flux Assay:

-

Principle: Measures the increase in intracellular calcium concentration following Gq-coupled receptor activation.

-

Methodology: Cells expressing NTSR1 are loaded with a calcium-sensitive fluorescent dye. Upon addition of an agonist like Neurotensin, the binding to NTSR1 triggers Ca2+ release, causing an increase in fluorescence that is measured over time.

-

-

β-Arrestin Recruitment Assay:

-

Principle: Measures the interaction between the activated receptor and β-arrestin.

-

Methodology: Techniques like Bioluminescence Resonance Energy Transfer (BRET) are used. The receptor is fused to a BRET donor (e.g., luciferase) and β-arrestin to a BRET acceptor (e.g., a fluorescent protein). Agonist-induced recruitment brings the donor and acceptor into proximity, generating a BRET signal.

-

Peptide Stability Assay

-

Principle: Assesses the metabolic stability of the peptide in a biological fluid.

-

Methodology: The peptide is incubated in human plasma at 37°C for various time points (e.g., 2, 5, 24 hours). At each point, an aliquot is taken, and the remaining intact peptide and any degradation fragments are analyzed by RP-HPLC and mass spectrometry.

Quantitative Data Summary

The interaction of Neurotensin and its fragments with NTSR1 has been quantified in numerous studies. The following tables summarize representative data.

Table 2: Receptor Binding Affinities and Functional Potencies

| Ligand | Assay Type | Cell Line | Parameter | Value | Source |

| Neurotensin | Calcium Flux | NTSR1 Nomad | EC50 | 3.38 nM | |

| Neurotensin | β-Arrestin Recruitment | NTSR1 Nomad | EC50 | 7.79 nM | |

| SR48692 (Antagonist) | Calcium Flux | NTSR1 Nomad | IC50 | 108 nM | |

| SR48692 (Antagonist) | β-Arrestin Recruitment | NTSR1 Nomad | IC50 | 142 nM | |

| SR142948 (Antagonist) | SPR Binding | NTS1-H4 | KD | 0.4 nM | |

| NT(8-13) | SPR Binding | NTS1-H4 | KD | 2.5 nM |

References

Physicochemical Properties of Neurotensin (1-8): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (1-8) (NT(1-8)) is the N-terminal octapeptide fragment of the tridecapeptide neurotensin. Its sequence is pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg.[1][2] While the C-terminal fragments of neurotensin, particularly NT(8-13), have been extensively studied for their high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signaling, the physicochemical properties and biological roles of N-terminal fragments like NT(1-8) are less well-characterized. This technical guide provides a comprehensive overview of the core physicochemical properties of Neurotensin (1-8), detailed experimental methodologies for its study, and an exploration of its known and putative biological activities.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Neurotensin (1-8) are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental studies.

| Property | Value | Reference |

| Amino Acid Sequence | pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg | [1][2] |

| Molecular Formula | C46H71N13O14 | [1] |

| Molecular Weight | 1030.1 g/mol | |

| Isoelectric Point (pI) | ~6.8 (Predicted) | |

| Solubility | Soluble in aqueous solutions. | |

| Stability in Human Plasma | Relatively stable, with a reported in vitro half-life of approximately 226 minutes. It is a major metabolic product of full-length neurotensin degradation in plasma. |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Neurotensin (1-8)

The synthesis of Neurotensin (1-8) and its analogs is typically achieved through Fmoc solid-phase peptide synthesis.

Methodology:

-

Resin Selection and Loading: A suitable resin, such as a 2-chlorotrityl chloride resin, is used as the solid support. The C-terminal amino acid (Arginine) is loaded onto the resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HCTU) and coupled to the deprotected N-terminus of the peptide chain.

-

Repetitive Cycles: The deprotection and coupling steps are repeated for each amino acid in the sequence (Pro, Lys, Asn, Glu, Tyr, Leu, pGlu).

-

Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Precipitation and Washing: The crude peptide is precipitated from the cleavage mixture using cold diethyl ether and washed to remove residual scavengers and byproducts.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Purification of the crude synthetic peptide is essential to obtain a highly pure sample of Neurotensin (1-8).

Methodology:

-

Column: A C18 reversed-phase column is commonly used for the purification of peptides.

-

Mobile Phases:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient Elution: The peptide is eluted from the column using a linear gradient of increasing Solvent B concentration. This separates Neurotensin (1-8) from more polar and less polar impurities.

-

Detection: The elution profile is monitored by UV absorbance, typically at 210-220 nm.

-

Fraction Collection and Analysis: Fractions corresponding to the main peptide peak are collected. The purity of these fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide as a solid.

Characterization by Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity and purity of the synthesized Neurotensin (1-8).

Methodology:

-

Sample Preparation: The purified peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

-

Ionization: Electrospray ionization (ESI) is a common method for generating gas-phase ions of peptides.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or ion trap). The molecular weight of Neurotensin (1-8) can be confirmed from the resulting mass spectrum.

-

Tandem Mass Spectrometry (MS/MS): For sequence verification, the parent ion of Neurotensin (1-8) can be selected and fragmented. The resulting fragment ions provide information about the amino acid sequence.

Biological Activity and Signaling Pathways

The biological role of Neurotensin (1-8) is an area of ongoing investigation and presents a more complex picture compared to the well-defined actions of C-terminal neurotensin fragments.

Interaction with Classical Neurotensin Receptors (NTS1 and NTS2)

Numerous studies have demonstrated that the C-terminal hexapeptide of neurotensin, NT(8-13), is the primary determinant for high-affinity binding to and activation of the NTS1 and NTS2 receptors. In contrast, Neurotensin (1-8) exhibits little to no excitatory effect on neurons and is generally considered to be inactive at these classical neurotensin receptors.

Figure 1. Classical signaling pathway of neurotensin fragments.

Evidence for Alternative Biological Roles and Signaling

Despite its inactivity at NTS1 and NTS2, emerging evidence suggests that N-terminal fragments of neurotensin, including NT(1-8), are not merely inactive metabolites but may possess distinct biological functions.

-

Cytoprotective Effects: One study demonstrated that intracisternal administration of NT(1-8) provided significant cytoprotection against cold-restraint stress-induced gastric ulcers in rats, with a dose-dependent efficacy similar to that of full-length neurotensin.

-

Pancreatic Secretion: There is evidence to suggest that N-terminal neurotensin fragments may participate in the hormonal regulation of exocrine pancreas secretion.

-

Novel Receptor Interactions: The biological effects of N-terminal fragments like NT(1-11) on cortisol secretion have been shown to be mediated by a receptor distinct from NTS1, NTS2, and the sortilin/NTS3 receptor. This raises the possibility that NT(1-8) may also interact with a yet-to-be-identified receptor.

Figure 2. Hypothesized signaling pathway for Neurotensin (1-8).

Summary and Future Directions

Neurotensin (1-8) is a stable N-terminal fragment of neurotensin with well-defined primary physicochemical properties. While it does not significantly interact with the classical neurotensin receptors NTS1 and NTS2, emerging evidence points towards independent biological activities that are likely mediated by a distinct, yet uncharacterized, signaling pathway.

Future research should focus on:

-

Deorphanizing the receptor(s) for N-terminal neurotensin fragments.

-

Elucidating the downstream signaling cascades activated by NT(1-8).

-

Further investigating the physiological and pathophysiological roles of NT(1-8) in the central nervous system and peripheral tissues.

A deeper understanding of the physicochemical properties and biological functions of Neurotensin (1-8) will be crucial for a complete picture of the neurotensinergic system and may open new avenues for therapeutic intervention in various physiological and disease processes.

References

Decoding Neurotensin (1-8): A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the receptor binding affinity of Neurotensin fragments, with a primary focus on the biologically active C-terminal sequences. While the N-terminal fragment Neurotensin (1-8) is largely inactive, the C-terminal fragment, particularly Neurotensin (8-13), is crucial for high-affinity binding to neurotensin receptors (NTS1 and NTS2) and subsequent signal transduction. This guide will provide a comprehensive overview of the binding characteristics, detailed experimental protocols for affinity determination, and visual representations of the underlying molecular processes.

Quantitative Analysis of Neurotensin Fragment Binding Affinity

The binding affinity of neurotensin and its fragments to the NTS1 and NTS2 receptors is a critical parameter in understanding their physiological roles and in the development of novel therapeutics. The following tables summarize the binding affinities (Ki and IC50 values) from various studies. It is important to note that the C-terminal hexapeptide NT(8-13) represents the pharmacologically active fragment responsible for high-affinity binding and receptor activation[1][2]. In contrast, N-terminal fragments like neurotensin (1-8) are reported to be inactive[3].

| Ligand | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

| Neurotensin (1-13) | NTS1 | [3H]Neurotensin | Rat brain membranes | - | ~2.85 | [3] |

| Neurotensin (8-13) | NTS1 | [3H]Neurotensin | Rat brain membranes | - | ~2.85 | [3] |

| Neurotensin (1-8) | NTS1 | [3H]Neurotensin | Rat brain membranes | Inactive | - | |

| Neurotensin (8-13) | hNTS1 | [3H]UR-MK300 | HT-29 cells | 1.2 - 21 | - | |

| NT(8-13) analogs | hNTS1 & hNTS2 | Radioligand | - | Low nanomolar | - | |

| NT(8-13) | NTS1 | - | - | Subnanomolar | - |

Table 1: Binding Affinity of Neurotensin Fragments. This table highlights the high affinity of the C-terminal fragment NT(8-13) for the NTS1 receptor, while the N-terminal fragment NT(1-8) shows no significant binding.

Experimental Protocols: Radioligand Competition Binding Assay

The determination of binding affinity is commonly achieved through radioligand competition binding assays. This method measures the ability of an unlabeled ligand (the "competitor," e.g., Neurotensin (8-13)) to displace a radiolabeled ligand from the receptor.

Materials and Reagents:

-

Cell Membranes or Intact Cells: Expressing the neurotensin receptor of interest (e.g., HT-29 cells for endogenous hNTS1).

-

Radioligand: A tritiated or iodinated high-affinity neurotensin receptor ligand (e.g., [3H]Neurotensin or [3H]UR-MK300).

-

Unlabeled Ligand: The compound to be tested (e.g., Neurotensin (8-13) and its analogs).

-

Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl) containing protease inhibitors and other additives to maintain receptor integrity and minimize non-specific binding.

-

Washing Buffer: Ice-cold buffer to terminate the binding reaction and remove unbound radioligand.

-

Scintillation Cocktail: For quantifying the radioactivity.

-

Glass Fiber Filters: To separate bound from free radioligand.

-

Filtration Apparatus: A vacuum manifold for rapid filtration.

-

Scintillation Counter: To measure the radioactivity retained on the filters.

Step-by-Step Methodology:

-

Membrane/Cell Preparation:

-

Homogenize tissues or harvest cultured cells expressing the target receptor.

-

Prepare a membrane fraction by centrifugation or use intact cells in suspension.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a series of tubes, add a constant amount of the membrane preparation or intact cells.

-

Add increasing concentrations of the unlabeled competitor ligand.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known potent unlabeled ligand).

-

Initiate the binding reaction by adding a fixed, low concentration of the radioligand to all tubes. This concentration is typically at or below the Kd of the radioligand for the receptor to ensure sensitive competition.

-

-

Incubation:

-

Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold washing buffer to remove any non-specifically trapped radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials.

-

Add scintillation cocktail to each vial.

-

Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Molecular Interactions and Processes

Competitive Binding Assay Workflow

The following diagram illustrates the workflow of a typical competitive binding assay used to determine the binding affinity of Neurotensin fragments.

References

- 1. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specific binding of tritiated neurotensin to rat brain membranes: characterization and regional distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

"exploratory studies on Neurotensin (1-8) pharmacology"

An In-depth Technical Guide on the Pharmacology of Neurotensin (1-8)

Introduction: Defining Neurotensin and Its Fragments

Neurotensin (NT) is a 13-amino acid neuropeptide that functions as a neurotransmitter in the brain and a hormone in the gastrointestinal tract.[1] It is implicated in a wide array of physiological processes, including pain perception, thermoregulation, and the modulation of dopamine systems.[1][2] The full-length peptide, NT(1-13), is processed into various fragments, most notably the N-terminal fragment, Neurotensin (1-8) [NT(1-8)], and the C-terminal fragment, Neurotensin (8-13) [NT(8-13)].

Crucially, extensive pharmacological research has demonstrated that the biological activity of neurotensin resides almost exclusively in its C-terminal portion, NT(8-13).[3][4] This fragment contains the primary epitope for high-affinity binding to neurotensin receptors and subsequent activation. In contrast, the N-terminal fragment, NT(1-8), is consistently reported to be devoid of significant pharmacological activity at neurotensin receptors. This guide provides a technical overview of the exploratory studies that have established the inactive nature of NT(1-8), detailing the standard experimental protocols used to assess its pharmacology.

Metabolism of Neurotensin

Full-length neurotensin is subject to enzymatic degradation in the brain and peripheral tissues. This metabolic process results in the formation of various peptide fragments, including NT(1-8), NT(1-10), and the active NT(8-13). The generation of NT(1-8) is a key step in the inactivation pathway of the parent peptide.

Pharmacological Profile of Neurotensin (1-8): A Summary of Inactivity

Exploratory studies designed to characterize the pharmacology of NT fragments have consistently shown NT(1-8) to be inactive.

-

Receptor Binding: NT(1-8) does not exhibit significant binding affinity for the high-affinity neurotensin receptor (NTS1) or the low-affinity neurotensin receptor (NTS2). These receptors mediate the majority of neurotensin's physiological effects.

-

Functional Activity: In functional assays, NT(1-8) fails to elicit the cellular responses characteristic of neurotensin receptor activation. In vivo electrophysiological recordings have shown that direct application of NT(1-8) to neurons does not alter their firing rate, whereas the parent peptide and NT(8-13) produce significant excitatory effects. Similarly, it does not stimulate second messenger cascades, such as intracellular calcium mobilization, which are hallmarks of NTS1 activation.

Due to this established lack of activity, quantitative data tables for binding affinities (Ki, IC50) and functional potencies (EC50) for Neurotensin (1-8) are not available in the scientific literature.

Experimental Protocols for Pharmacological Assessment

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a receptor. A competitive binding protocol is used to assess whether an unlabeled compound (the "competitor," e.g., NT(1-8)) can displace a radiolabeled ligand with known high affinity from the receptor.

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the target neurotensin receptor (e.g., NTS1). Tissues are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes, which are then washed and resuspended.

-

Assay Incubation: In a multi-well plate, the prepared membranes are incubated with a fixed concentration of a radiolabeled neurotensin ligand (e.g., [3H]NT or [125I]NT) and varying concentrations of the unlabeled competitor ligand (NT(1-8)).

-

Separation: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters. The membranes and bound radioligand are trapped on the filter.

-

Quantification: The filters are washed with ice-cold buffer to remove any remaining unbound ligand. Scintillation fluid is added to the filters, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: The amount of radioactivity detected is plotted against the concentration of the competitor ligand. A decrease in radioactivity indicates displacement of the radioligand. The data is used to calculate the IC50 (the concentration of competitor that displaces 50% of the radioligand), from which the binding affinity (Ki) can be derived. For NT(1-8), no significant displacement is observed.

Calcium Mobilization Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) that signal through the Gq protein pathway, such as NTS1. Activation of Gq leads to the release of calcium (Ca2+) from intracellular stores into the cytoplasm. This change in intracellular Ca2+ concentration is detected using a calcium-sensitive fluorescent dye.

Experimental Protocol:

-

Cell Culture and Dye Loading: Cells expressing the NTS1 receptor are cultured in a multi-well plate. Prior to the assay, the cells are loaded with a cell-permeable, calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Inside the cell, the dye is de-esterified to its active, calcium-sensitive form.

-

Baseline Measurement: The plate is placed in a specialized fluorescence plate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader). A baseline fluorescence reading is taken from each well.

-

Compound Addition: The instrument's integrated pipettor adds a solution of the test compound (NT(1-8)) to the wells. A known NTS1 agonist (e.g., NT or NT(8-13)) is used as a positive control.

-

Fluorescence Monitoring: The fluorescence intensity in each well is monitored in real-time immediately following compound addition. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-

Data Analysis: The change in fluorescence intensity over time is plotted. The peak fluorescence response is measured and plotted against compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response). For NT(1-8), no increase in fluorescence is detected.

In Vivo Electrophysiology

This technique assesses the effect of a compound on the electrical activity of neurons directly within the brain of an anesthetized animal. It provides a measure of the compound's ultimate physiological effect on neuronal function.

Experimental Protocol:

-

Animal Preparation: A rat is anesthetized, and its head is secured in a stereotaxic frame. A small craniotomy is performed to expose the brain region of interest known to contain NT-sensitive neurons, such as the ventral tegmental area (VTA).

-

Electrode Placement: A recording microelectrode is slowly lowered into the target brain region to isolate the electrical activity (action potentials or "spikes") of a single neuron.

-

Drug Administration: A micropipette containing the test compound (NT(1-8)) is positioned near the recording electrode. The compound is applied directly onto the neuron using micro-pressure ejection.

-

Recording and Analysis: The neuron's firing rate (spikes per second) is recorded before, during, and after the application of the compound. An increase or decrease in firing rate indicates an excitatory or inhibitory effect, respectively. Studies using this method show that while NT and NT(8-13) cause a robust increase in the firing rate of VTA neurons, NT(1-8) has no effect.

Conclusion

The comprehensive body of pharmacological evidence demonstrates that Neurotensin (1-8) is a biologically inactive N-terminal fragment of the parent neurotensin peptide. Exploratory studies using radioligand binding assays, functional second messenger assays, and in vivo electrophysiology have consistently failed to show any significant interaction with or activation of neurotensin receptors. Consequently, the focus of research and drug development related to the neurotensin system remains firmly on the full-length peptide and its active C-terminal fragment, NT(8-13), which are responsible for mediating the diverse physiological effects of neurotensin.

References

- 1. Frontiers | Diverse Roles of Neurotensin Agonists in the Central Nervous System [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Unravelling the mechanism of neurotensin recognition by neurotensin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Complexes of the neurotensin receptor 1 with small-molecule ligands reveal structural determinants of full, partial, and inverse agonism - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Neurotensin (1-8) Peptide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis of the Neurotensin (1-8) (NT(1-8)) peptide. NT(1-8) is the N-terminal fragment of the 13-amino acid neuropeptide Neurotensin (

Structural Characteristics of Neurotensin (1-8)

The primary sequence of Neurotensin (1-8) is

Nuclear Magnetic Resonance (NMR) Spectroscopy Findings

NMR spectroscopy is a powerful technique for determining the structure of biomolecules in solution. Studies on neurotensin and its fragments have utilized proton (¹H) NMR to assign the resonances of the individual amino acids. These assignments are fundamental to deducing the peptide's conformation. For NT(1-8), the analysis of chemical shifts, coupling constants, and the absence of long-range Nuclear Overhauser Effects (NOEs) are consistent with a disordered, random coil conformation.

Table 1: Summary of Expected NMR Observables for a Random Coil Peptide like NT(1-8)

| NMR Parameter | Expected Observation for a Random Coil Peptide | Implication for NT(1-8) Structure |

| ¹H Chemical Shift Dispersion | Narrow dispersion of amide proton resonances (typically between 7.8 and 8.5 ppm). | Indicates that the amino acid residues experience a similar, solvent-exposed chemical environment, which is characteristic of an unstructured peptide. |

| ³J(HN,Hα) Coupling Constants | Values typically average around 6-7 Hz. | These values are indicative of rapid averaging over a wide range of dihedral angles, which is a hallmark of a flexible peptide backbone. |

| Nuclear Overhauser Effects (NOEs) | Absence of strong, long-range NOEs between non-adjacent residues. | The lack of proximity between distant protons confirms the absence of a stable, folded structure. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a technique used to assess the secondary structure of peptides and proteins. The CD spectrum of a random coil peptide is characterized by a strong negative band near 200 nm. While specific quantitative deconvolution of the CD spectrum for NT(1-8) is not extensively reported, the qualitative features are consistent with a predominantly disordered structure.

Table 2: Expected Circular Dichroism Spectral Features for NT(1-8)

| Secondary Structure | Characteristic Wavelengths (nm) | Expected Contribution in NT(1-8) |

| α-helix | Negative bands at ~222 and ~208 nm, positive band at ~193 nm. | Minimal |

| β-sheet | Negative band at ~218 nm, positive band at ~195 nm. | Minimal |

| Random Coil | Strong negative band near 200 nm. | Dominant |

Experimental Protocols

Peptide Sample Preparation for Structural Analysis

-

Synthesis and Purification: NT(1-8) peptide is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin and deprotection, the crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

-

Sample Characterization: The purified peptide's identity is confirmed by mass spectrometry to verify the correct molecular weight.

-

Buffer Preparation: For structural studies, the lyophilized peptide is dissolved in an appropriate buffer. For NMR, this is typically a buffered solution in H₂O/D₂O (90%/10%) at a pH that minimizes exchange of amide protons with the solvent (around pH 4-5). For CD spectroscopy, a low-salt buffer, such as phosphate buffer, is used to avoid interference with the measurement.

NMR Spectroscopy Protocol for a Random Coil Peptide

-

Sample Preparation: Dissolve the purified NT(1-8) peptide in 90% H₂O/10% D₂O containing a suitable buffer (e.g., 20 mM sodium phosphate, pH 5.0) to a final concentration of 1-5 mM.

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample quality and concentration.

-

Acquire two-dimensional (2D) NMR spectra, including:

-

TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues. A mixing time of 60-80 ms is typically used.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons. A mixing time of 200-400 ms is appropriate for detecting any potential transient or weak interactions.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

-

Data Processing and Analysis:

-

Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the proton resonances sequentially using the TOCSY and NOESY spectra.

-

Analyze the chemical shifts and ³J(HN,Hα) coupling constants to assess the peptide's conformational preferences. The lack of significant deviation from random coil values confirms a disordered structure.

-

Mass Spectrometry Protocol for Peptide Analysis

-

Sample Preparation: Dissolve the purified NT(1-8) peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%) to promote ionization.

-

Instrumentation: Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.

-

Data Acquisition:

-

Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the intact peptide and confirm its purity.

-

Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) of NT(1-8) for fragmentation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is commonly used to induce fragmentation along the peptide backbone.

-

-

Data Analysis:

-

Analyze the MS/MS spectrum to identify the b- and y-ion series.

-

The fragmentation pattern provides sequence confirmation and can reveal information about post-translational modifications, although none are expected for synthetic NT(1-8).

-

Signaling Pathways of Neurotensin

Although NT(1-8) itself is generally considered to be a degradation product with significantly lower affinity for neurotensin receptors compared to the full-length peptide or the C-terminal fragment NT(8-13), the signaling pathways initiated by neurotensin are critical to understanding its overall biological context. Neurotensin exerts its effects primarily through the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR).

G Protein-Dependent Signaling

Upon binding of neurotensin to NTSR1, the receptor undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. NTSR1 is known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades.

β-Arrestin-Dependent Signaling

Following agonist binding and G protein activation, NTSR1 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization. β-arrestins also act as scaffolds for other signaling proteins, initiating a second wave of G protein-independent signaling and mediating receptor internalization.

Experimental Workflow Overview

The structural analysis of a peptide like NT(1-8) follows a logical workflow, from initial production to detailed biophysical characterization.

Conclusion

The structural analysis of Neurotensin (1-8) reveals it to be a highly flexible and disordered peptide in aqueous solution. This lack of a defined structure is a key biophysical characteristic that likely influences its biological activity and degradation profile. The experimental protocols outlined in this guide provide a robust framework for the characterization of NT(1-8) and similar peptides. Furthermore, a thorough understanding of the complex signaling pathways initiated by the parent peptide, neurotensin, is essential for contextualizing the potential roles of its fragments and for the development of novel modulators of the neurotensinergic system.

Methodological & Application

Application Notes and Protocols: Utilizing Neurotensin (1-8) as a Negative Control in Binding Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of biological effects in the central nervous system and periphery by interacting with its receptors, primarily the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The biological activity of neurotensin is predominantly mediated by its C-terminal fragment, Neurotensin (8-13) (NT(8-13)). This hexapeptide has been shown to bind with high affinity to neurotensin receptors and elicit downstream signaling. In contrast, the N-terminal fragment, Neurotensin (1-8) (NT(1-8)), demonstrates negligible affinity for NTS1 and NTS2 receptors. This significant difference in binding affinity makes NT(1-8) an ideal negative control for in vitro binding assays, ensuring the observed binding of a test compound is specific to the neurotensin receptor and not due to non-specific interactions.

Rationale for Using Neurotensin (1-8) as a Negative Control

In receptor binding assays, it is crucial to differentiate between specific binding to the receptor of interest and non-specific binding to other components of the assay system (e.g., cell membranes, filter plates). A suitable negative control should possess similar physicochemical properties to the active ligand but lack specific affinity for the target receptor.

Key characteristics of Neurotensin (1-8) as a negative control:

-

Negligible Receptor Affinity: Studies have consistently shown that the C-terminal portion of neurotensin is essential for high-affinity binding to NTS1 and NTS2 receptors. Truncation of the C-terminal residues, as in NT(1-8), results in a dramatic loss of binding affinity. While direct binding data for NT(1-8) is scarce, the removal of key C-terminal amino acids is known to abolish high-affinity binding.

-

Structural Similarity: As a fragment of the endogenous ligand, NT(1-8) shares a similar peptide backbone, reducing the likelihood of introducing artifacts that might arise from using a completely unrelated molecule as a negative control.

-

Biological Inactivity at NTS1/NTS2: The lack of significant binding to NTS1 and NTS2 receptors translates to a lack of receptor activation and downstream signaling through these pathways. It is important to note, however, that some studies have suggested potential biological activity of N-terminal fragments of neurotensin in specific contexts, independent of NTS1 and NTS2 binding. Therefore, its suitability as a negative control is context-dependent and primarily applies to assays specifically investigating NTS1 and NTS2 receptor interactions.

Alternatively, a scrambled peptide with the same amino acid composition as NT(8-13) but a randomized sequence can also serve as an excellent negative control to demonstrate sequence-specific binding.[1][2][3]

Data Presentation

The following table summarizes the binding affinities of full-length neurotensin, its active fragment NT(8-13), and the rationale for the expected negligible affinity of NT(1-8) at human NTS1 and NTS2 receptors.

| Ligand | Receptor | Binding Affinity (Ki) | Reference |

| Neurotensin (1-13) | hNTS1 | 0.2 nM (Kd) | [4] |

| hNTS2 | 4 nM (Kd) | [4] | |

| Neurotensin (8-13) | hNTS1 | 0.33 nM - 0.68 nM | |

| hNTS2 | 1.8 nM | ||

| Neurotensin (1-8) | hNTS1 | > 10,000 nM (estimated) | |

| hNTS2 | > 10,000 nM (estimated) |

Note: The binding affinity for Neurotensin (1-8) is estimated based on structure-activity relationship studies demonstrating that the C-terminal hexapeptide is the pharmacologically active fragment and removal of C-terminal residues leads to a dramatic loss of affinity. A study showed that a tetrapeptide lacking residues at positions 8 and 9 of NT(8-13) had a Ki of >50,000 nM for both hNTS1 and hNTS2.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NTS1 Receptor

This protocol describes a competitive binding assay using membranes from cells expressing the human NTS1 receptor, [³H]-Neurotensin as the radioligand, and Neurotensin (1-8) to define non-specific binding.

Materials:

-

Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human NTS1 receptor.

-

Radioligand: [³H]-Neurotensin (specific activity ~80-120 Ci/mmol).

-

Competitors:

-

Unlabeled Neurotensin (1-13) or Neurotensin (8-13) (for generating competition curves).

-

Test compounds.

-

-

Negative Control: Neurotensin (1-8).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA).

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

-

96-well Filter Plates: Glass fiber filters pre-treated with 0.5% polyethyleneimine (PEI).

-

Scintillation Cocktail.

-

Microplate Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw the NTS1-expressing cell membranes on ice. Homogenize gently and dilute to the desired concentration (typically 10-50 µg protein per well) in ice-cold Assay Buffer.

-

Assay Plate Setup:

-

Total Binding: Add 50 µL of Assay Buffer.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled Neurotensin (1-13) or Neurotensin (8-13) (e.g., 1 µM final concentration).

-

Negative Control Well: Add 50 µL of a high concentration of Neurotensin (1-8) (e.g., 10 µM final concentration).

-

Competition Wells: Add 50 µL of varying concentrations of unlabeled competitor (test compound or standard).

-

-

Add Radioligand: Add 50 µL of [³H]-Neurotensin (at a final concentration close to its Kd, e.g., 0.5-1.0 nM) to all wells.

-

Add Membranes: Add 100 µL of the diluted membrane suspension to all wells. The final assay volume is 200 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

Drying: Dry the filter plate completely.

-

Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - Non-specific Binding.

-

The counts in the "Negative Control Well" containing Neurotensin (1-8) should be similar to the "Non-specific Binding" wells, confirming the lack of specific binding of NT(1-8).

-

Plot the percentage of specific binding against the log concentration of the competitor and fit the data using a non-linear regression model to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Neurotensin Signaling Pathway

Experimental Workflow for Competitive Binding Assay

Logical Relationship of Controls in Binding Assays

References

Application of Neurotensin (1-8) in Neurotensin Receptor Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery. Its biological actions are primarily mediated by two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the lower-affinity neurotensin receptor 2 (NTS2). The C-terminal fragment of neurotensin, encompassing amino acids 8-13 (Arg-Arg-Pro-Tyr-Ile-Leu), is recognized as the minimal sequence required for high-affinity binding and full agonist activity at these receptors. While the specific fragment Neurotensin (1-8) is less commonly studied, the fragment Neurotensin (8-13) is widely utilized as a surrogate for the full-length peptide in receptor binding and functional assays due to its equipotent biological activity. These application notes provide a comprehensive overview of the use of Neurotensin (8-13) in characterizing neurotensin receptor function, complete with detailed experimental protocols and quantitative data.

Data Presentation: Pharmacological Profile of Neurotensin (8-13)

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Neurotensin (8-13) for human neurotensin receptors. This data is crucial for designing and interpreting experiments aimed at understanding neurotensin receptor pharmacology.

Table 1: Binding Affinity of Neurotensin (8-13) at Human Neurotensin Receptors

| Ligand | Receptor | K_i_ (nM) | Cell Line | Radioligand | Reference |

| Neurotensin (8-13) | hNTS1 | 0.33 | HEK293T | [³H]Neurotensin (8-13) | [] |

| Neurotensin (8-13) | hNTS2 | 0.95 | HEK293T | [³H]Neurotensin (8-13) | [] |

| Neurotensin (8-13) | hNTS1 | 6.5 | HEK293T | [³H]Neurotensin (8-13) | [2] |

| Neurotensin (8-13) | hNTS1 | 4.2 | HEK293T | [³H]Neurotensin (8-13) | [3] |

Table 2: Functional Potency of Neurotensin (8-13) at Human Neurotensin Receptor 1

| Ligand | Assay Type | EC_50_ (nM) | Cell Line | Response Measured | Reference |

| Neurotensin (8-13) | Calcium Mobilization | 0.82 | HEK293T | Intracellular Ca²⁺ increase | [2] |

| Neurotensin (8-13) | Action Potential Frequency | 5 | Frog Pituitary Melanotropes | Increased action potential frequency | |

| Neurotensin (8-13) | Not Specified | 0.88 | Not Specified | Not Specified |

Signaling Pathways of the Neurotensin 1 Receptor (NTS1)

Activation of the NTS1 receptor by neurotensin or its active fragment, NT(8-13), initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). Additionally, NTS1 can couple to other G proteins, such as Gαi/o and Gα13, and can also signal through β-arrestin pathways, leading to the activation of the ERK1/2 signaling cascade.

Experimental Protocols

Detailed methodologies for key experiments utilizing Neurotensin (8-13) are provided below.

Receptor Binding Assay (Competition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of unlabeled ligands, such as Neurotensin (8-13), for the NTS1 receptor.

Materials:

-

HEK293T cells stably expressing the human NTS1 receptor.

-

Cell lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-